2-Cyclohexyl-5-phenyloxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYWCJSYKSOODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172236 | |
| Record name | 2-Cyclohexyl-5-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18860-06-5 | |
| Record name | 2-Cyclohexyl-5-phenyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18860-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexyl-5-phenyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018860065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002694972 | |
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| Record name | 2-Cyclohexyl-5-phenyloxazole | |
| Source | EPA DSSTox | |
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| Record name | 2-cyclohexyl-5-phenyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of 2 Cyclohexyl 5 Phenyloxazole
Classical and Contemporary Approaches to Oxazole (B20620) Ring Construction
The formation of the oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this important structural motif. These methods, while foundational, have been adapted and refined over time to improve yields, expand substrate scope, and enhance reaction conditions.
Cyclodehydration Reactions for Oxazole Formation (e.g., Robinson-Gabriel Variants)
The Robinson-Gabriel synthesis is a classical and widely employed method for the construction of oxazoles, involving the cyclodehydration of α-acylamino ketones. ijpsonline.comwikipedia.org This intramolecular condensation reaction typically requires a dehydrating agent, such as sulfuric acid or phosphorus oxychloride, to facilitate the formation of the oxazole ring. ijpsonline.com
For the specific synthesis of 2-Cyclohexyl-5-phenyloxazole, the logical precursor would be N-(1-phenyl-2-oxo-2-phenylethyl)cyclohexanecarboxamide. While direct literature detailing this specific transformation is scarce, the general mechanism of the Robinson-Gabriel synthesis provides a clear theoretical pathway. The reaction would proceed through the following steps:
Enolization: The ketone carbonyl group of the α-acylamino ketone tautomerizes to its enol form.
Cyclization: The enol oxygen attacks the amide carbonyl carbon, forming a five-membered oxazoline (B21484) intermediate.
Dehydration: Elimination of a water molecule from the oxazoline intermediate, promoted by the dehydrating agent, leads to the aromatic oxazole ring.
Modern variations of the Robinson-Gabriel synthesis have introduced milder reagents to overcome the often harsh conditions of the classical method. ijpsonline.com
| Precursor | Reagents | Product | Note |
| N-(1-phenyl-2-oxo-2-phenylethyl)cyclohexanecarboxamide | H₂SO₄ or POCl₃ | This compound | Theoretical pathway based on the Robinson-Gabriel synthesis. |
Condensation and Cyclization Reactions (e.g., Fischer-Oxazole Synthesis, Van Leusen Oxazole Synthesis)
Van Leusen Oxazole Synthesis: The Van Leusen reaction offers a versatile route to 5-substituted oxazoles through the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov To synthesize a 2,5-disubstituted oxazole like this compound using this method, a modification would be necessary, as the classical Van Leusen reaction typically yields oxazoles unsubstituted at the 2-position. One potential adaptation could involve a subsequent functionalization at the 2-position of a 5-phenyloxazole (B45858) intermediate.
| Reaction | Reactants | Product | Note |
| Fischer Oxazole Synthesis | Cyclohexanecarboxaldehyde (B41370) cyanohydrin, Benzaldehyde | This compound | Theoretical application of the Fischer synthesis. |
| Van Leusen Oxazole Synthesis | Benzaldehyde, TosMIC | 5-Phenyloxazole | Would require subsequent C2-cyclohexylation. |
Multi-Component Reactions (MCRs) for Oxazole Assembly
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov While various MCRs for the synthesis of polysubstituted oxazoles have been developed, a specific one-pot synthesis of this compound has not been prominently reported in the literature. However, the general principles of MCRs suggest that a convergent approach involving a cyclohexyl-containing component, a phenyl-containing component, and a source for the oxazole nitrogen and remaining carbon atom could be designed.
Advanced Catalytic Strategies in this compound Synthesis
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve highly efficient and selective bond formations. These methods often proceed under milder conditions and with greater functional group tolerance than their classical counterparts.
Transition Metal-Catalyzed Coupling and Cycloaddition Processes (e.g., Palladium, Copper, Iron Catalysis)
Copper Catalysis: A notable and experimentally verified synthesis of this compound has been achieved through a copper(II)-catalyzed oxidative cyclization of an enamide precursor. This method involves the intramolecular C-H functionalization of an (E)-N-styrylcyclohexanecarboxamide.
In a specific reported procedure, the reaction is carried out at room temperature using copper(II) bromide (CuBr₂) as the catalyst. The reaction conditions and yields are summarized in the table below.
| Precursor | Catalyst | Solvent | Temperature | Yield | Reference |
| (E)-N-styrylcyclohexanecarboxamide | CuBr₂ (20 mol%) | Acetonitrile | Room Temperature | 62% | ijpsonline.com |
This copper-catalyzed approach represents a significant advancement, offering a direct and efficient route to this compound under mild conditions.
Palladium Catalysis: Palladium-catalyzed reactions are powerful tools for the synthesis of heterocycles. While a direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the literature, related transformations provide a strong basis for its feasibility. For instance, palladium-catalyzed intramolecular cyclizations of enamides or cross-coupling reactions involving a pre-formed oxazole core could be envisioned as potential synthetic routes.
Iron Catalysis: Iron catalysts have gained prominence as an inexpensive and environmentally benign alternative to precious metal catalysts. researchgate.net Iron-catalyzed C-H activation and cyclization reactions have been successfully applied to the synthesis of various nitrogen-containing heterocycles. Although a specific iron-catalyzed synthesis of this compound has not been reported, the development of iron-catalyzed methods for oxazole formation suggests that such a route may be achievable.
Regioselective and Stereoselective Functionalization Approaches
The functionalization of a pre-existing this compound ring allows for the introduction of further molecular complexity.
Regioselective Functionalization: The oxazole ring possesses distinct electronic properties at its C2, C4, and C5 positions, which can be exploited for regioselective functionalization. The C2 position is generally the most acidic and susceptible to deprotonation and subsequent reaction with electrophiles. The C5 position, bearing the phenyl group in the target molecule, and the C4 position are also potential sites for functionalization, often through transition metal-catalyzed C-H activation. mdpi.com While general methods for the regioselective functionalization of oxazoles are known, specific studies on this compound are limited.
Stereoselective Functionalization: The introduction of chirality into the this compound structure could be achieved through various strategies. One approach involves the use of a chiral starting material, for example, a chiral cyclohexanecarboxylic acid derivative, which would lead to a chiral product. Alternatively, asymmetric catalysis could be employed to introduce a stereocenter during the synthesis or functionalization of the molecule. For instance, the synthesis could proceed through a chiral oxazoline intermediate, which is then oxidized to the oxazole. However, specific literature on the stereoselective synthesis or functionalization of this compound is not currently available.
C(sp³)-H and C(sp²)-H Activation Methodologies
The direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in organic synthesis, offering more atom- and step-economical routes to complex molecules. rsc.org This approach is highly relevant for the modification of this compound, which possesses multiple C(sp²)-H bonds on its phenyl ring and the oxazole core, as well as numerous C(sp³)-H bonds on the cyclohexyl moiety.
Transition-metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is central to these transformations. Palladium-catalyzed C-H activation has been successfully applied to oxazoles, enabling direct olefination and arylation, primarily at the C4 and C5 positions. acs.orgnih.gov For instance, a Pd-catalyzed C4-olefination of oxazoles has been achieved under mild conditions, demonstrating the feasibility of functionalizing the heterocyclic core. acs.org While the C5 position in the target compound is already substituted, these methods highlight the potential for C4 functionalization. Furthermore, palladium catalysts have been used in cascade reactions involving C-H activation of simple arenes to construct 2,4,5-trisubstituted oxazoles, suggesting that the phenyl ring's C-H bonds are also viable targets for functionalization. rsc.org
Rhodium(III)-catalyzed C-H activation is particularly noted for its mild reaction conditions, high efficiency, and good functional group tolerance, making it suitable for constructing various heterocycles. mdpi.com Rhodium catalysts have been effectively used for the chelation-assisted activation of unreactive C(sp³)-H bonds. researchgate.netnih.gov This strategy could be applied to the cyclohexyl group of this compound. Such reactions often employ a directing group to guide the metal catalyst to a specific C-H bond, enabling subsequent amidation or alkylation. rsc.orgbeilstein-journals.org This two-fold directing group strategy could provide a convenient pathway for creating diverse derivatives by modifying the cyclohexyl substituent. rsc.org
Table 1: Examples of C-H Activation Methodologies Applicable to Oxazole Scaffolds
| Methodology | Catalyst/Reagents | Target Bond | Potential Application on this compound | Reference |
|---|---|---|---|---|
| C4-Olefination | Pd(OAc)₂ / Ag₂CO₃ | Oxazole C(sp²)-H | Introduction of an olefin at the C4 position of the oxazole ring. | acs.org |
| Direct Arylation | Pd(0) / Phosphine Ligands | Oxazole C(sp²)-H | Functionalization at the C4 position with various aryl groups. | nih.gov |
| Intermolecular Amidation | [RhCp*Cl₂]₂ / AgSbF₆ | Alkyl C(sp³)-H | Introduction of amine functionalities onto the cyclohexyl ring. | researchgate.net |
| Cascade Annulation | [Rh(III)] | Aryl C(sp²)-H & Alkyl C(sp³)-H | Intramolecular cyclization involving both phenyl and cyclohexyl groups. | beilstein-journals.org |
Sustainable and Environmentally Benign Synthetic Protocols
Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly methods. These "green" approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity under mild, aqueous conditions. kcl.ac.ukresearchgate.net The application of biocatalysis in heterocyclic chemistry is a growing field, providing eco-friendly alternatives to traditional synthetic methods. researchgate.netnih.gov Enzymes such as lipases have demonstrated the ability to catalyze C-C and C-N bond-forming reactions, including Mannich reactions, which can be used to synthesize precursors for heterocyclic compounds. nih.gov
While direct enzymatic synthesis of the oxazole ring is not yet common, biocatalysts can be employed in chemo-enzymatic, one-pot processes. kcl.ac.uknih.gov For instance, a chemical reaction to form a heterocycle under basic conditions could be combined with a biocatalytic reduction at neutral pH in a compartmentalized system. nih.gov This strategy avoids the isolation of intermediates, reduces solvent use, and minimizes waste. nih.gov The integration of biosynthetic cyclases into multi-enzyme cascades represents a cutting-edge approach for producing chiral saturated oxygen heterocycles, showcasing the potential for creating complex structures with high stereoselectivity. acs.org These principles could be applied to develop greener routes to this compound or its derivatives.
Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. ijpsonline.comacs.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. acs.org The synthesis of oxazole derivatives is particularly amenable to this technology. For example, the reaction of aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation (350 W, 65 °C) for just 8 minutes can produce 5-substituted oxazoles in high yields (up to 96%). acs.org
Combining microwave heating with solvent-free conditions further enhances the environmental credentials of a synthetic protocol. researchgate.net Solvent-free reactions minimize volatile organic compound (VOC) emissions and simplify product purification. An oxidative, copper-catalyzed, solvent-free annulation has been reported for the synthesis of 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen. organic-chemistry.org Similarly, 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized under microwave irradiation using solid mineral supports in the absence of bulk solvent. researchgate.net These approaches represent efficient and environmentally benign strategies for the synthesis of substituted oxazoles like this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Van Leusen Oxazole Synthesis (Conventional) | K₃PO₄, Isopropanol, 60 °C | 6 hours | 92-95% | acs.org |
| Van Leusen Oxazole Synthesis (Microwave) | K₃PO₄, Isopropanol, 65 °C, 350 W | 8 minutes | 96% | acs.org |
| Oxidative Cyclization of Hydrazones (Conventional) | Reflux | Several hours | 79-88% | |
| Oxidative Cyclization of Hydrazones (Microwave) | Microwave Irradiation | 10 minutes | 94-96% |
Derivatization and Scaffold Diversification of this compound
The derivatization of the this compound scaffold allows for the systematic exploration of its chemical space and the development of analogues with tailored properties. This can be achieved by modifying the oxazole ring itself or by functionalizing the cyclohexyl and phenyl substituents.
The reactivity of the oxazole ring dictates the strategies for its functionalization. The C2 position is the most electron-deficient and is susceptible to deprotonation by strong bases like organolithium reagents. pharmaguideline.comwikipedia.org The resulting 2-lithiooxazole, however, can be unstable and may undergo electrocyclic ring-opening to an isonitrile. pharmaguideline.comacs.org The use of magnesium or zinc bases, such as TMPMgCl·LiCl, can generate more stable 2-metallooxazoles that readily react with various electrophiles. nih.govresearchgate.net
Electrophilic aromatic substitution on the oxazole ring is generally difficult unless activating groups are present. pharmaguideline.com When it does occur, substitution is favored at the C5 and C4 positions. pharmaguideline.com Since the C5 position of the target molecule is occupied by a phenyl group, electrophilic attack on the ring would likely target the C4 position. Nucleophilic aromatic substitution typically requires a leaving group at the electron-deficient C2 position. wikipedia.org A general strategy for producing 2,5-disubstituted oxazoles involves initial deprotonation and electrophilic substitution at C5 of a 2-(phenylsulfonyl)-1,3-oxazole, followed by nucleophilic displacement of the sulfonyl group at C2 by an organolithium reagent. acs.org
The peripheral cyclohexyl and phenyl groups offer additional sites for derivatization. The phenyl ring can undergo standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.org The regioselectivity of these reactions (ortho, meta, or para to the oxazole ring) will be influenced by the electronic nature of the oxazole substituent. Studies on related 5-phenylisoxazole (B86612) derivatives indicate that substitution on the phenyl ring is a viable strategy for creating analogues. nih.gov
Functionalizing the saturated cyclohexyl ring is more challenging and typically relies on radical-based processes or the C-H activation strategies discussed previously (Section 2.2.3). nih.govresearchgate.net For example, rhodium-catalyzed reactions can introduce functionalities onto saturated azacycles bearing cyclohexyl groups, demonstrating the potential for such modifications. nih.gov The transformation of a cyclohexyl group into a cyclohexenyl or even a phenyl group has also been documented, offering pathways to significantly alter the scaffold's structure. researchgate.net
Strategies for Accessing Related 2,5-Disubstituted Oxazole Analogs
The synthesis of 2,5-disubstituted oxazoles, including analogs of this compound, is a significant area of research in organic chemistry due to the prevalence of the oxazole motif in biologically active compounds. Various synthetic strategies have been developed to access this class of molecules, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling methods. These approaches offer flexibility in introducing a wide array of substituents at the C2 and C5 positions of the oxazole ring.
One prominent strategy involves the functionalization of a pre-formed oxazole ring. A versatile method begins with the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole. This creates a reactive C-5 carbanion that can react with a variety of electrophiles, such as aldehydes and ketones. The introduction of iodo- or tri-n-butylstannyl groups at the C-5 position opens up possibilities for cross-coupling reactions. Subsequently, the 2-phenylsulfonyl group can be displaced by a nucleophile, providing a general route to a diverse range of 2,5-disubstituted-1,3-oxazoles. nih.govacs.org This sequential functionalization at C-5 and C-2 allows for the controlled introduction of different substituents.
Transition metal catalysis offers efficient and direct routes to 2,5-disubstituted oxazoles. One such method is a cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes. rsc.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope, enabling the one-step synthesis of various analogs.
Table 1: Comparison of Selected Synthetic Strategies for 2,5-Disubstituted Oxazoles
| Strategy | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|
| Deprotonation/Functionalization | 2-(phenylsulfonyl)-1,3-oxazole, LDA, Electrophiles, Nucleophiles | High versatility in substituent introduction at C2 and C5. | nih.govacs.org |
| Cobalt-Catalyzed Cycloaddition | Co(III) catalyst, N-pivaloyloxyamides, Alkynes | Mild reaction conditions, broad substrate scope, one-step synthesis. | rsc.org |
| Iodine-Catalyzed Oxidative Cyclization | Molecular Iodine, Aromatic Aldehydes, 2-amino-1-phenylethanone | Metal-free, utilizes commercially available starting materials. | acs.orgresearchgate.net |
| Palladium-Catalyzed ACCI Sequence | PdCl2(PPh3)2, CuI, Propargyl amine, Acid chlorides | One-pot, three-component synthesis. | thieme-connect.de |
Metal-free catalytic systems have also been developed as more environmentally benign alternatives. An iodine-catalyzed tandem oxidative cyclization provides a practical and simple synthesis of 2,5-disubstituted oxazoles. acs.org This method demonstrates excellent functional group compatibility with a wide range of common commercial aromatic aldehydes. acs.orgresearchgate.net Another iodine-catalyzed approach involves a decarboxylative domino reaction starting from readily available aryl methyl ketones, β-keto esters, or styrenes. acs.org
A one-pot, three-component synthesis known as the Amidation–Coupling–Cycloisomerization (ACCI) sequence has also been reported. This procedure involves the reaction of propargyl amine and acid chlorides, followed by a palladium-catalyzed acylation and a subsequent cycloisomerization to yield the 2,5-disubstituted oxazole core. thieme-connect.de This method provides a concise route to specific oxazole derivatives. thieme-connect.de
Table 2: Examples of Reagents and Conditions for 2,5-Disubstituted Oxazole Synthesis
| Method | Starting Materials | Catalyst/Reagent | Conditions | Product Scope | Reference |
|---|---|---|---|---|---|
| Deprotonation of 2-(phenylsulfonyl)-1,3-oxazole | 2-(phenylsulfonyl)-1,3-oxazole, Electrophile (e.g., R-CHO), Nucleophile (e.g., R'-Li) | LDA, Pd(PPh3)4 for cross-coupling | -78 °C to 70 °C | Wide variety of alkyl, aryl, and vinyl substituents at C2 and C5. | nih.gov |
| Co(III)-Catalyzed [3+2] Cycloaddition | N-pivaloyloxyamides, Alkynes | Cobalt(III) complex | Mild conditions | Broad scope for both amide and alkyne components. | rsc.org |
| Iodine-Catalyzed Oxidative Cyclization | Aromatic aldehydes, 2-amino-1-phenylethanone hydrochloride | I2, TBHP | Not specified | 2,5-diaryl and 2-alkyl-5-aryl oxazoles. | acs.orgresearchgate.net |
| Iodine-Catalyzed Decarboxylative Domino Reaction | Aryl methyl ketones, α-amino acids | I2, Oxone | DMSO | 2-alkyl-5-aryl substituted oxazoles. | acs.org |
| Amidation–Coupling–Cycloisomerization (ACCI) | Propargyl amine, Acid chlorides | PdCl2(PPh3)2, CuI, PTSA·H2O | 0 °C to 60 °C | 5-ethanone-derived oxazoles. | thieme-connect.de |
These diverse synthetic methodologies provide chemists with a powerful toolkit for the construction of 2,5-disubstituted oxazole libraries, which are essential for screening and developing new chemical entities with potential applications in various fields.
Spectroscopic Characterization and Structural Analysis in Oxazole Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Cyclohexyl-5-phenyloxazole, ¹H and ¹³C NMR, along with two-dimensional techniques, would offer a complete map of the proton and carbon frameworks. While specific experimental spectra for this compound are not widely published, a detailed interpretation can be constructed based on established chemical shift principles and data from analogous structures. rsc.orgrsc.orgresearchgate.net
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl ring, the oxazole (B20620) ring, and the cyclohexyl group.
Phenyl Protons: The five protons of the 5-phenyl group would appear in the aromatic region, typically between δ 7.2 and 7.8 ppm. The protons ortho to the oxazole ring are expected to be the most deshielded, appearing further downfield as a multiplet, while the meta and para protons would resonate at slightly higher fields. rsc.org
Oxazole Proton: The single proton on the oxazole ring (at the C4 position) is anticipated to resonate as a singlet in the range of δ 7.0-7.5 ppm. Its specific shift is influenced by the electronic nature of the adjacent phenyl and cyclohexyl substituents. rsc.org
Cyclohexyl Protons: The eleven protons of the cyclohexyl group would produce a complex set of signals in the aliphatic region (δ 1.2-3.2 ppm). The methine proton (CH attached to the oxazole ring) would be the most downfield of this group, likely appearing as a multiplet around δ 2.8-3.2 ppm due to coupling with the adjacent methylene (B1212753) protons. The remaining ten methylene protons would resonate as overlapping multiplets at higher fields (δ 1.2-2.2 ppm). rsc.orgresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl (ortho) | 7.6 - 7.8 | Multiplet |
| Phenyl (meta, para) | 7.2 - 7.5 | Multiplet |
| Oxazole (C4-H) | 7.0 - 7.5 | Singlet |
| Cyclohexyl (Cα-H) | 2.8 - 3.2 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 15 unique carbon atoms.
Oxazole Carbons: The three carbons of the oxazole ring are expected to resonate in the downfield region. The C2 carbon, attached to the cyclohexyl group and nitrogen, and the C5 carbon, attached to the phenyl group and oxygen, would likely appear between δ 150 and 165 ppm. The C4 carbon, bonded to a hydrogen, would be found further upfield, typically around δ 120-125 ppm. rsc.org
Phenyl Carbons: The carbons of the phenyl ring would resonate in the aromatic region (δ 124-135 ppm). The quaternary carbon attached to the oxazole ring would be found around δ 127-130 ppm, while the protonated carbons would have distinct shifts depending on their position relative to the oxazole substituent. rsc.org
Cyclohexyl Carbons: The aliphatic carbons of the cyclohexyl ring would appear in the upfield region of the spectrum. The methine carbon (Cα), directly attached to the oxazole ring, would be the most deshielded of this group, expected around δ 35-45 ppm. The remaining methylene carbons would resonate between δ 25 and 35 ppm. rsc.orgresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Oxazole (C2, C5) | 150 - 165 |
| Phenyl (quaternary) | 127 - 130 |
| Phenyl (CH) | 124 - 129 |
| Oxazole (C4) | 120 - 125 |
| Cyclohexyl (Cα) | 35 - 45 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. This would be crucial for mapping the connectivity within the cyclohexyl ring, showing correlations between the methine proton and its neighboring methylene protons, and between the different methylene groups. It would also confirm the coupling relationships among the protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link each proton resonance in the phenyl and cyclohexyl groups to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
Vibrational Spectroscopy Applications (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. researchgate.net The spectra are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa. researchgate.net
For this compound, the key vibrational modes would be associated with the oxazole ring, the phenyl ring, and the cyclohexyl substituent.
Oxazole Ring Vibrations: The oxazole ring would exhibit characteristic stretching vibrations. The C=N stretching mode is typically observed in the 1615-1680 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage within the ring are expected to appear in the 1020-1150 cm⁻¹ range. scispace.com
Phenyl Ring Vibrations: The phenyl group would show aromatic C-H stretching vibrations above 3000 cm⁻¹. The C=C ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
Cyclohexyl Group Vibrations: The cyclohexyl moiety would be characterized by aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Specifically, asymmetric (tasCH₂) and symmetric (tsCH₂) stretching modes of the CH₂ groups are expected around 2925 cm⁻¹ and 2850 cm⁻¹, respectively. CH₂ scissoring and rocking vibrations would appear in the fingerprint region, around 1450 cm⁻¹ and 890 cm⁻¹, respectively. ias.ac.in
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Phenyl | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Cyclohexyl | 2850 - 2960 |
| C=N Stretch | Oxazole | 1615 - 1680 |
| C=C Stretch | Phenyl | 1450 - 1600 |
| CH₂ Scissoring | Cyclohexyl | ~1450 |
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern under electron impact. The molecular formula of this compound is C₁₅H₁₇NO, giving it a molecular weight of approximately 227.30 g/mol .
The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 227. The fragmentation would likely proceed through several key pathways:
Alpha-Cleavage: The bond between the cyclohexyl ring and the oxazole ring is a likely point of cleavage. This could lead to the formation of a stable oxazole-containing cation.
Cyclohexyl Ring Fragmentation: The cyclohexyl ring can undergo fragmentation through the loss of stable neutral molecules like ethene (C₂H₄, loss of 28 Da) or propene (C₃H₆, loss of 42 Da), leading to a series of peaks in the spectrum. A characteristic fragmentation pattern involves cleavage of the P-C bond with a simultaneous hydrogen migration, which has been observed in related cyclohexyl-substituted benzodiazaphosphole 2-oxides. ias.ac.in
Oxazole Ring Fragmentation: The oxazole ring itself can fragment. A common pathway for phenyl-substituted oxazoles involves the consecutive loss of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da). clockss.org
Formation of Phenyl-containing Fragments: The presence of the phenyl group would likely lead to characteristic ions such as the phenyl cation (C₆H₅⁺) at m/z 77 and the benzoyl cation (C₆H₅CO⁺) at m/z 105, the latter arising from rearrangement. clockss.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. The conjugated system formed by the phenyl ring and the oxazole ring in this compound is expected to give rise to distinct spectroscopic properties.
Absorption (UV-Vis): The compound is expected to exhibit strong absorption in the ultraviolet region, likely between 300 and 360 nm. This absorption corresponds to π → π* electronic transitions within the conjugated phenyl-oxazole chromophore. The exact position of the absorption maximum (λ_max) is influenced by the substitution pattern and the solvent environment. aatbio.comshimadzu.com For instance, the related compound 2-(4-Fluorophenyl)-5-phenyloxazole shows an excitation peak at 304 nm. aatbio.com The cyclohexyl group, being a non-conjugated substituent, is not expected to significantly alter the position of this main absorption band compared to a simple alkyl group.
Emission (Fluorescence): Many 2,5-disubstituted oxazoles are known to be highly fluorescent. Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption. This difference between the absorption and emission maxima is known as the Stokes shift. For 2-(4-Fluorophenyl)-5-phenyloxazole, the emission peak is at 356 nm, resulting in a Stokes shift of 52 nm. aatbio.com Similar behavior would be anticipated for the title compound, making it a potential blue-emitting fluorophore.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole |
| 2-(4-Fluorophenyl)-5-phenyloxazole |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis light would primarily involve π → π* transitions within the conjugated system of the phenyloxazole core. The cyclohexyl group, being a saturated aliphatic substituent, is not expected to contribute significantly to the absorption in the 200-800 nm range.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Parameter | Expected Value | Transition Type |
| λmax (nm) | ~280-320 | π → π* |
| Molar Absorptivity (ε, M-1cm-1) | >10,000 | Allowed |
Note: This table is illustrative and not based on experimental data for the specific compound.
Fluorescence Spectroscopy and Photophysical Property Determination
Many oxazole derivatives are known to be fluorescent, and it is anticipated that this compound would exhibit fluorescence upon excitation at its absorption maximum. Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to its ground state.
Key photophysical properties that would be determined include the fluorescence emission maximum (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. The nature of the substituents on the oxazole ring can significantly impact these properties.
Table 2: Projected Fluorescence Properties for this compound
| Parameter | Description | Anticipated Characteristics |
| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. | Expected in the near-UV or blue region of the visible spectrum. |
| Stokes Shift (nm) | Energy difference between absorption and emission. | A moderate Stokes shift is expected for a relatively rigid molecule. |
| Quantum Yield (ΦF) | Efficiency of fluorescence. | Potentially high, as is common for many fluorescent oxazole derivatives. |
Note: This table is illustrative and not based on experimental data for the specific compound.
Analysis of Solvatochromism and Excited State Phenomena
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. By measuring the UV-Vis absorption and fluorescence spectra of this compound in a range of solvents with varying polarities, one could investigate its solvatochromic behavior.
A positive solvatochromism (a red shift in emission with increasing solvent polarity) would suggest that the excited state is more polar than the ground state, which is common for molecules with intramolecular charge transfer (ICT) character in the excited state. The analysis of solvatochromic shifts can provide insights into the change in dipole moment upon excitation.
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
This technique would reveal the planarity of the phenyloxazole system and the conformation of the cyclohexyl ring (e.g., chair, boat). Furthermore, it would elucidate the intermolecular interactions, such as π-π stacking or C-H···π interactions, that govern the crystal packing. Such structural details are crucial for understanding the material's bulk properties and for structure-property relationship studies.
Table 3: Potential Crystallographic Data for this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell. |
| Z | Number of molecules per unit cell. |
| Bond Lengths (Å) and Angles (°) | Precise geometric parameters of the molecule. |
Note: This table is illustrative and not based on experimental data for the specific compound.
Structure Activity Relationship Sar and Molecular Recognition Studies of 2 Cyclohexyl 5 Phenyloxazole Analogues
Rational Design and Optimization of Oxazole-Based Bioactive Compounds
The rational design of bioactive compounds is a cornerstone of modern medicinal chemistry, aiming to create molecules with high potency and selectivity. The oxazole (B20620) ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in this field. Its unique structural and electronic properties allow it to engage with various enzymes and receptors through a range of non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects, making it a versatile starting point for drug discovery. rsc.org
Pharmacophore Identification in Oxazole Frameworks
A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity. Identifying the pharmacophore of a class of compounds is a critical step in designing new, more potent analogues. For oxazole-based frameworks, the key pharmacophoric features often involve the hydrogen bond accepting capabilities of the nitrogen and oxygen atoms within the ring. nih.gov The spatial arrangement of these features, along with hydrophobic and aromatic regions provided by substituents, defines the molecule's ability to bind to its specific biological target.
The process of pharmacophore-guided design involves selecting a set of active molecules, analyzing their conformations, and superimposing them to identify a common three-dimensional arrangement of essential features. nih.gov This model then serves as a template for designing novel compounds with potentially improved affinity and selectivity for the target receptor.
Impact of Cyclohexyl and Phenyl Moieties on Receptor Interactions
In the 2-cyclohexyl-5-phenyloxazole structure, the cyclohexyl and phenyl groups are not merely passive scaffolds; they play crucial roles in molecular recognition and binding affinity.
The cyclohexyl moiety at the 2-position often serves to introduce a three-dimensional, lipophilic character to the molecule. Replacing a flat aromatic ring with a cyclohexyl group can improve a compound's pharmacokinetic profile and reduce off-target effects, such as interactions with the hERG potassium channel. The size and lipophilicity of the cyclohexyl ring can be optimized to enhance binding to the target protein by fitting into specific hydrophobic pockets.
Exploration of Substituent Effects on Biological Potency
Systematic modification of the substituents on the this compound core is a key strategy for optimizing biological potency. The electronic and steric properties of these substituents can have a profound impact on how the molecule interacts with its target.
Research on related benzoxazole (B165842) derivatives has shown that the nature and position of substituents are critical for activity. For instance, studies on the antiproliferative activity of 2-phenylbenzoxazole (B188899) derivatives revealed that adding electron-donating groups, such as a methoxy (B1213986) group, to the phenyl ring generally enhances biological activity. This suggests that increased electron density on the aromatic system can strengthen interactions with the target. Conversely, the placement of electron-withdrawing groups can sometimes decrease activity, highlighting the sensitive electronic requirements of the binding site. The position of the substituent is also vital; a group that enhances activity at one position may diminish it at another due to steric clashes or unfavorable electronic interactions.
The following table summarizes findings from a study on 2,5-substituted benzoxazole derivatives, illustrating the impact of substituents on antiproliferative activity against the HCT-116 cancer cell line.
| Compound Base | Substitution at Phenyl Ring (Position 3) | Substitution at Phenyl Ring (Position 4) | IC₅₀ (µM) vs. HCT-116 |
|---|---|---|---|
| 5-chlorobenzoxazole | -H | N,N-diethyl | 10.2 |
| 5-chlorobenzoxazole | -OCH₃ | N,N-diethyl | 2.4 |
| 5-chlorobenzoxazole | -H | morpholine | 5.7 |
| 5-chlorobenzoxazole | -OCH₃ | morpholine | 3.5 |
This table demonstrates that the addition of a methoxy (-OCH₃) group at position 3 consistently improves the antiproliferative activity (lower IC₅₀ value) compared to the unsubstituted analogue.
Mechanistic Investigations of Biological Activity
Understanding the precise mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For this compound analogues, this involves identifying their molecular targets and elucidating how they modulate cellular functions.
Enzyme Inhibition Kinetics and Binding Site Characterization (e.g., Cholesterol Esterase, COX-2, DGAT1, Tubulin Polymerization)
Oxazole derivatives have been identified as inhibitors of several key enzymes implicated in various diseases. The study of enzyme inhibition kinetics provides quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki), and can reveal the mode of inhibition (e.g., competitive, non-competitive). libretexts.orgyoutube.com
Tubulin Polymerization: Certain oxazole derivatives have been shown to be potent inhibitors of tubulin polymerization. acs.orgunipa.it Tubulin is a critical protein that forms microtubules, essential components of the cellular cytoskeleton involved in cell division. By binding to tubulin (often at the colchicine (B1669291) binding site), these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death). nih.govresearchgate.net This mechanism makes them promising candidates for anticancer therapies. A study on 1,3-oxazole sulfonamides identified compounds with potent leukemia growth inhibitory properties, with mean GI₅₀ values in the nanomolar range. acs.org
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and pain. nih.gov Oxaprozin, an approved non-steroidal anti-inflammatory drug (NSAID), features an oxazole core and functions by inhibiting cyclooxygenase enzymes. rsc.org The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design, and various heterocyclic scaffolds, including oxazoles and the structurally related oxadiazoles, have been explored for this purpose. nih.govresearchgate.net Molecular docking studies suggest that these compounds bind to the active site of COX-2, with specific substituents like sulfonamide moieties enhancing both potency and selectivity. rsc.org
Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 is an enzyme involved in triglyceride synthesis, making it a target for the treatment of dyslipidemia and obesity. A scaffold hopping strategy has successfully identified 2-aminooxazole amides as potent DGAT1 inhibitors. nih.govtandfonline.com
The following table presents data on the inhibition of tubulin polymerization by novel oxazole derivatives, highlighting their potent anticancer activity.
| Compound | Description | Mean GI₅₀ (nM) against Leukemia Cell Lines |
|---|---|---|
| Oxazole Sulfonamide 1 | 2-chloro-5-methylphenyl substituent | 48.8 |
| Oxazole Sulfonamide 2 | 1-naphthyl substituent | 44.7 |
Data from a study on novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors, demonstrating potent growth inhibition (GI₅₀) at nanomolar concentrations. acs.org
Modulation of Cellular Pathways and Molecular Targets
The inhibition of a specific enzyme by a this compound analogue is often the initiating event in a cascade of downstream cellular effects. By blocking a key molecular target, these compounds can profoundly modulate cellular signaling pathways. museonaturalistico.it
For instance, as mentioned above, the inhibition of tubulin polymerization directly impacts the cell cycle. This disruption triggers cell cycle checkpoints, leading to arrest at the G2/M phase. researchgate.net If the damage to the mitotic spindle is irreparable, the cell is directed towards apoptosis. This can involve the activation of caspase enzymes, a family of proteases that are central executioners of programmed cell death. japsonline.com Studies have confirmed that some oxadiazole derivatives, which are structurally similar to oxazoles, induce caspase-3/7 activation, confirming their pro-apoptotic mechanism. nih.govjapsonline.com
Therefore, the biological activity of these oxazole compounds is not just a result of binding to a single target but also of their ability to perturb the complex network of pathways that govern cell proliferation, survival, and death.
Competitive Binding Studies
Competitive binding assays are a fundamental tool in pharmacology and medicinal chemistry to determine the affinity of a ligand (in this case, analogues of this compound) for a specific receptor or binding site. This is achieved by measuring the ability of a test compound to displace a known radiolabeled or fluorescently tagged ligand that has a high affinity for the target.
Hypothetical Application to this compound Analogues:
Were such studies to be conducted on analogues of this compound, researchers would typically incubate the target receptor with a fixed concentration of a labeled ligand and varying concentrations of the unlabeled test compounds (the this compound analogues). The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor.
Illustrative Data Table of a Hypothetical Competitive Binding Assay:
| Compound ID | Modification on Cyclohexyl Ring | Modification on Phenyl Ring | IC50 (nM) | Ki (nM) |
| This compound | None | None | Data Not Available | Data Not Available |
| Analogue 1 | 4-hydroxy | None | Data Not Available | Data Not Available |
| Analogue 2 | None | 4-chloro | Data Not Available | Data Not Available |
| Analogue 3 | 4-hydroxy | 4-chloro | Data Not Available | Data Not Available |
This table is for illustrative purposes only to demonstrate how data from competitive binding studies would be presented. No actual experimental data for this compound and its analogues could be located in the searched scientific literature.
Comparative Structure-Activity Profiling of this compound Derivatives
A comparative structure-activity relationship (SAR) profile involves synthesizing a series of chemical analogues of a lead compound and evaluating their biological activity to understand how specific structural modifications influence their potency, selectivity, and other pharmacological properties.
General Principles for SAR of 2,5-Disubstituted Oxazoles:
For a hypothetical SAR study of this compound derivatives, researchers would systematically modify the cyclohexyl and phenyl rings to probe the chemical space around the oxazole core.
Modification of the Cyclohexyl Ring: The cyclohexyl group's size, shape, and lipophilicity could be critical for binding. Modifications might include introducing substituents (e.g., hydroxyl, methyl, keto groups) at various positions on the ring or altering the ring size (e.g., cyclopentyl, cycloheptyl). These changes would help to determine if specific hydrophobic or hydrogen-bonding interactions are crucial for activity.
Modification of the Phenyl Ring: The electronic properties and substitution pattern of the phenyl ring are common targets for modification in SAR studies. Introducing electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., chloro, nitro) groups at the ortho, meta, or para positions could significantly impact binding affinity and selectivity. The goal would be to identify favorable electronic and steric interactions with the target protein.
Illustrative Data Table for a Hypothetical SAR Study:
| Compound ID | R1 (Substitution on Cyclohexyl) | R2 (Substitution on Phenyl) | Biological Activity (e.g., % Inhibition at 1µM) |
| This compound | H | H | Data Not Available |
| Derivative 1 | 4-OH | H | Data Not Available |
| Derivative 2 | H | 4-Cl | Data Not Available |
| Derivative 3 | H | 4-OCH3 | Data Not Available |
| Derivative 4 | 4-OH | 4-Cl | Data Not Available |
This table is a hypothetical representation of how SAR data for this compound derivatives would be organized. The lack of published research means no actual data can be provided.
Computational Chemistry and Theoretical Modeling of 2 Cyclohexyl 5 Phenyloxazole
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various molecular properties.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. q-chem.com It is based on the principle that the energy of a system can be determined from its electron density. q-chem.com DFT is often favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. q-chem.com
For 2-Cyclohexyl-5-phenyloxazole, DFT calculations would be employed to optimize the molecular geometry in its electronic ground state. This process finds the lowest energy arrangement of the atoms, providing insights into bond lengths, bond angles, and dihedral angles.
Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to study the properties of electronic excited states. researchgate.net TD-DFT calculations on this compound would yield information about its electronic absorption spectrum, predicting the energies of vertical excitations from the ground state to various excited states. This is crucial for understanding the molecule's photophysical properties, such as its absorption of UV-Vis light. The choice of functional and basis set is critical in DFT and TD-DFT calculations to ensure the accuracy of the results. researchgate.net
Analysis of Molecular Orbitals and Electron Density Distributions
The electronic behavior of a molecule is governed by its molecular orbitals (MOs). DFT calculations provide information on the energies and spatial distributions of these orbitals. For this compound, an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular interest.
The HOMO represents the region of the molecule from which an electron is most likely to be donated, while the LUMO represents the region where an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. eurjchem.com
The electron density distribution, also obtainable from DFT calculations, reveals the regions of high and low electron density within the molecule. This information is valuable for predicting sites susceptible to electrophilic or nucleophilic attack. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, where different colors represent regions of varying electrostatic potential. researchgate.neteurjchem.com
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated vibrational spectrum with an experimental one can aid in the assignment of spectral peaks to specific molecular vibrations. researchgate.net
Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. illinois.edupdx.edunetlify.appmodgraph.co.uk The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts can be correlated with experimental values to confirm the molecular structure and assign specific resonances to individual atoms. researchgate.net
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum mechanics provides a detailed description of the electronic structure, molecular mechanics and molecular dynamics are better suited for studying the conformational dynamics and interactions of larger systems over longer timescales.
Conformational Analysis and Energy Landscapes
The cyclohexyl group in this compound introduces conformational flexibility. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. Molecular mechanics (MM) methods, which use a classical force field to describe the potential energy of a system, are well-suited for this purpose.
A systematic or stochastic search of the conformational space of this compound would reveal the various low-energy conformers. The energy of each conformer can be calculated, and the results can be used to construct a potential energy surface or energy landscape. This landscape provides a visual representation of the relative stabilities of different conformations and the energy barriers between them. For molecules with flexible rings like cyclohexane (B81311), identifying the preferred chair, boat, or twist-boat conformations and the orientation of the substituent is a key aspect of the analysis.
Ligand-Protein Interaction Dynamics
If this compound is being investigated for its potential as a drug candidate, understanding its interaction with a biological target, such as a protein, is crucial. Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of a ligand-protein complex over time. rsc.org
In a typical MD simulation, the ligand (this compound) would be placed in the binding site of the target protein. The system would then be solvated in a box of water molecules, and the trajectories of all atoms would be calculated by integrating Newton's equations of motion.
MD simulations can reveal:
The stability of the ligand in the binding pocket.
The key amino acid residues involved in the interaction.
The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex.
The conformational changes that may occur in the protein or the ligand upon binding.
The results of MD simulations can be used to calculate the binding free energy, which is a measure of the affinity of the ligand for the protein. This information is invaluable for the rational design and optimization of more potent inhibitors or drug candidates.
Solvation Effects and Environmental Influences
The biological activity and physicochemical properties of a molecule are significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to describe the interaction between a solute (in this case, this compound) and a solvent. These models can be broadly categorized into explicit and implicit solvation models.
Explicit solvent models treat individual solvent molecules as distinct entities, providing a detailed and accurate picture of the solute-solvent interactions. However, this approach is computationally expensive. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant. This method is less computationally demanding and is often used to obtain a general understanding of solvation effects.
For this compound, the choice of solvent would be critical in determining its conformational preferences and electronic properties. For instance, in a polar solvent like water, the polar oxazole (B20620) ring would likely engage in favorable interactions with the solvent molecules, while the nonpolar cyclohexyl and phenyl groups might drive the molecule to adopt conformations that minimize their exposure to the aqueous environment. Conversely, in a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. Computational studies would aim to quantify these effects by calculating properties such as the solvation free energy, which indicates the energetic cost or benefit of transferring the molecule from a vacuum to a given solvent.
Ligand-Based and Structure-Based Drug Design Methodologies
In the context of drug discovery, computational methods are invaluable for identifying and optimizing potential drug candidates. Both ligand-based and structure-based approaches can be theoretically applied to this compound to explore its potential as a bioactive molecule.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.govresearchgate.net In drug design, this involves docking a small molecule (the ligand, such as this compound) into the binding site of a target protein. The goal is to predict the binding mode and affinity of the ligand for the protein. longdom.org
A hypothetical molecular docking study of this compound would involve selecting a biologically relevant protein target. The docking algorithm would then explore various conformations of the ligand within the protein's active site, calculating the binding energy for each pose. The results would provide insights into the most likely binding orientation and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) that stabilize the complex. For example, the phenyl group could engage in π-π stacking with aromatic residues in the binding pocket, while the cyclohexyl group could form hydrophobic interactions.
Table 1: Illustrative Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase | -8.5 | Phe32, Trp54 | π-π stacking with phenyl ring |
| Leu87, Val95 | Hydrophobic interaction with cyclohexyl ring | ||
| Asn102 | Hydrogen bond with oxazole nitrogen | ||
| Hypothetical Receptor | -7.9 | Tyr112 | π-π stacking with phenyl ring |
| Ile45, Met48 | Hydrophobic interaction with cyclohexyl ring |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are built by statistically analyzing a set of compounds with known activities and identifying the molecular descriptors (physicochemical properties) that are correlated with that activity.
To develop a QSAR model for a series of compounds related to this compound, one would first need a dataset of analogues with experimentally determined biological activities. Molecular descriptors for each compound, such as molecular weight, logP (a measure of lipophilicity), and various electronic and steric parameters, would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that can predict the activity of new, untested compounds. tandfonline.comresearchgate.net Such a model could guide the design of more potent analogues of this compound by indicating which structural modifications are likely to enhance activity.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups. nih.gov Pharmacophore models can be generated from a set of active molecules (ligand-based) or from the structure of a protein-ligand complex (structure-based).
A pharmacophore model for this compound and its analogues could be developed to identify the key features responsible for their hypothetical biological activity. This model could then be used as a 3D query to search large chemical databases for other molecules that possess the same pharmacophoric features, a process known as virtual screening. This approach allows for the rapid identification of novel and structurally diverse compounds with the potential for similar biological activity.
Theoretical Characterization of Intermolecular Interactions
The biological and material properties of this compound are dictated by the nature and strength of its intermolecular interactions. irjweb.com Theoretical methods can be employed to characterize these interactions in detail.
C-H...π interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system (like the phenyl ring) acts as the acceptor. In this compound, the C-H bonds of the cyclohexyl ring can interact with the π-electron cloud of the phenyl ring, influencing the molecule's conformation and its interactions with other molecules. researchgate.net Studies have shown that interactions between cyclohexane and benzene (B151609) can be more significant than those between two benzene molecules. researchgate.net The dispersion interaction is a major contributor to the attraction in C-H...π interactions. researchgate.net
Van der Waals forces: These are weak, non-specific attractions between molecules that arise from temporary fluctuations in electron density. tandfonline.comresearchgate.net For a molecule like this compound, with its significant nonpolar surface area from the cyclohexyl and phenyl groups, van der Waals forces would play a crucial role in its packing in the solid state and its interactions with nonpolar environments. semanticscholar.orgnih.gov
Hydrogen bonding: While this compound itself does not have a classic hydrogen bond donor (like an O-H or N-H group), the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. This means they can interact with hydrogen bond donors from other molecules, such as water or amino acid residues in a protein.
Ion-dipole interactions: In the presence of ions, the dipole moment of the polar oxazole ring could lead to significant ion-dipole interactions, which could be important in certain biological or chemical environments.
π-π stacking: The phenyl ring of this compound can interact with other aromatic rings through π-π stacking interactions. These interactions are important for the stability of protein-ligand complexes and for the organization of molecules in materials.
Emerging Research Directions and Future Perspectives for 2 Cyclohexyl 5 Phenyloxazole
Development of Novel Synthetic Routes with Enhanced Efficiency
The efficient synthesis of 2-cyclohexyl-5-phenyloxazole is crucial for enabling its widespread investigation. While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, provide viable pathways, emerging research is focused on developing more efficient, sustainable, and scalable routes. Future strategies will likely concentrate on minimizing step counts, improving yields, and utilizing greener reaction conditions.
One promising approach involves the use of catalyst-mediated cyclization reactions. For instance, the development of novel metal catalysts could enable a one-pot synthesis from readily available starting materials like cyclohexanecarboxaldehyde (B41370), a derivative of benzoic acid, and an appropriate amino acid or its derivative. Such a method would significantly streamline the production process.
Furthermore, the principles of flow chemistry are being increasingly applied to the synthesis of heterocyclic compounds. A continuous flow process for this compound could offer advantages in terms of reaction control, scalability, and safety. The table below outlines a hypothetical comparison between a traditional batch synthesis and a potential flow chemistry approach.
| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Synthesis |
| Reaction Time | Several hours to days | Minutes to hours |
| Yield | Moderate to good | Potentially higher and more consistent |
| Scalability | Limited by reactor size | Easily scalable by extending run time |
| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety |
| Purification | Often requires column chromatography | In-line purification may be possible |
The development of such novel synthetic routes will be instrumental in making this compound more accessible for extensive research and potential applications.
Advanced Computational Approaches for Structure-Function Elucidation
Understanding the relationship between the three-dimensional structure of this compound and its potential functions is a key area of future research. Advanced computational methods are poised to play a pivotal role in this endeavor. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into the molecule's electronic properties, conformational flexibility, and interaction with biological macromolecules.
DFT calculations can be employed to predict the molecule's reactivity, stability, and spectroscopic properties. This information is invaluable for designing new synthetic routes and for interpreting experimental data. For example, understanding the molecule's frontier molecular orbitals (HOMO and LUMO) can help in predicting its behavior in chemical reactions.
MD simulations, on the other hand, can be used to explore the dynamic behavior of this compound in different environments, such as in solution or in the binding pocket of a protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that may be crucial for its biological activity. The following table illustrates the types of data that can be generated through such computational studies.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reaction energies | Guiding synthesis, predicting reactivity |
| Molecular Dynamics (MD) | Conformational dynamics, binding free energies, interaction patterns | Predicting biological targets, understanding mechanism of action |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Designing more potent analogs |
These computational approaches will be essential for the rational design of this compound derivatives with tailored properties and for elucidating their mechanisms of action at a molecular level.
Identification of New Biological Targets and Mechanistic Modalities
A significant frontier in the investigation of this compound is the identification of its biological targets and the elucidation of its mechanisms of action. The structural motifs present in the molecule suggest that it could interact with a variety of biological macromolecules, including enzymes and receptors.
Initial screening efforts could involve high-throughput screening (HTS) against a panel of known biological targets. This could be followed by more focused studies to validate any initial "hits." For example, if the compound shows activity against a particular enzyme, further biochemical and biophysical assays would be necessary to confirm direct binding and to determine the mode of inhibition.
Moreover, unbiased approaches such as chemical proteomics could be employed to identify novel protein targets. This technique involves using a chemically modified version of this compound to "fish out" its binding partners from a complex cellular lysate. Subsequent identification of these proteins by mass spectrometry can reveal previously unknown biological pathways modulated by the compound. The potential for this compound to act as an anticancer agent by targeting pathways like COX-2 is an area of active investigation. nih.gov
The exploration of its mechanistic modalities will involve a combination of in vitro and cell-based assays. For instance, if the compound is found to have anti-proliferative effects on cancer cells, further studies would be needed to determine if it induces apoptosis, cell cycle arrest, or other cellular responses.
Exploration of this compound in Chemical Biology Tools and Probes
The unique structure of this compound also makes it an attractive scaffold for the development of chemical biology tools and probes. nih.gov By incorporating specific functional groups, the molecule can be transformed into a versatile tool for studying biological processes.
One exciting possibility is the development of fluorescent probes. By attaching a fluorophore to the this compound core, it may be possible to create probes that can be used to visualize specific cellular components or to monitor biological events in real-time. rsc.org The choice of fluorophore and the point of attachment would be critical for preserving the parent molecule's biological activity and for achieving the desired photophysical properties.
Another potential application is in the design of affinity-based probes for target identification and validation. By immobilizing this compound on a solid support, it could be used to selectively capture its binding partners from a biological sample. This approach, known as affinity chromatography, is a powerful tool for isolating and identifying the cellular targets of small molecules.
Furthermore, the development of photo-crosslinkable probes based on the this compound scaffold could enable the covalent labeling of its biological targets. This would provide a more robust method for target identification and would allow for the precise mapping of the binding site. The table below summarizes potential chemical biology applications.
| Probe Type | Modification | Potential Application |
| Fluorescent Probe | Attachment of a fluorophore | Cellular imaging, monitoring biological processes |
| Affinity Probe | Immobilization on a solid support | Target identification and isolation |
| Photo-crosslinking Probe | Incorporation of a photoreactive group | Covalent labeling of biological targets |
The exploration of this compound as a platform for the development of such chemical biology tools holds great promise for advancing our understanding of complex biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Cyclohexyl-5-phenyloxazole, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like substituted amides or thioamides. For example, oxazole derivatives can be prepared using phosphorus pentachloride (PCl₅) as a cyclizing agent under reflux conditions. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of precursor to PCl₅), solvent selection (e.g., toluene or dichloromethane), and temperature control (70–90°C). Yield improvements (>95%) are achieved by purifying intermediates via column chromatography and recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR peaks at δ 8.38–7.53 ppm confirm aromatic protons, while cyclohexyl protons appear as multiplet signals near δ 2.41–1.27 ppm. HRMS (EI) provides exact mass verification (e.g., calculated [M⁺] = 227.306, experimental = 227.305). Elemental analysis (C, H, N) further validates purity, with deviations <0.3% indicating high sample integrity .
Q. How does solvent polarity influence the synthesis and stability of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, while non-polar solvents (e.g., hexane) improve product crystallization. Stability studies in dark, dry conditions (20–25°C) show minimal degradation over 6 months. Accelerated degradation in polar protic solvents (e.g., methanol) suggests avoiding prolonged storage in such media .
Advanced Research Questions
Q. What strategies are employed to resolve discrepancies between calculated and experimental spectral data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from isotopic impurities or conformational isomerism. Cross-validation using multiple techniques (e.g., IR for functional groups, LC-MS for fragmentation patterns) resolves ambiguities. For example, a 0.1% deviation in HRMS data may indicate isotopic contributions, while NMR splitting patterns clarify stereochemical assignments. Computational tools like DFT simulations (e.g., B3LYP/6-31G*) model electronic environments to reconcile experimental observations .
Q. What methodologies are used to synthesize enantiomerically pure forms of this compound, and how is stereochemical integrity maintained?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysis are employed. For instance, (S)-(+)-2-Phenylglycinol can serve as a chiral precursor in oxazole ring formation. Stereochemical integrity is maintained via low-temperature reactions (−20°C) and chiral HPLC purification (e.g., Chiralpak® columns). Circular Dichroism (CD) spectroscopy confirms enantiomeric excess (>99%) by comparing Cotton effects with reference standards .
Q. How can computational chemistry predict the reactivity and electronic properties of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the oxazole ring’s LUMO energy (−1.8 eV) indicates susceptibility to nucleophilic attack. Molecular docking studies model interactions with biological targets (e.g., enzymes), guiding derivatization for pharmacological applications. Software like Gaussian 16 or ORCA automates these analyses .
Key Data from Literature
- Spectral Standards :
- ¹H NMR (CDCl₃): δ 8.38 (aromatic H), 4.40 (OCH₂CH₃), 2.41 (CH₃), 1.27 (OCH₂CH₃) .
- HRMS (EI): m/z 227.305 (calculated 227.306) .
- Synthetic Yields : Up to 97% using PCl₅ .
- Stability : >6 months in dry, dark storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
